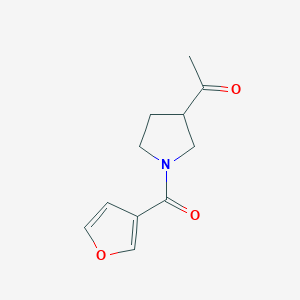

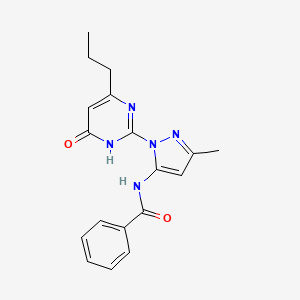

![molecular formula C17H12N6 B2977918 2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338418-44-3](/img/structure/B2977918.png)

2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

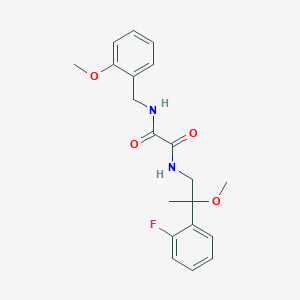

This compound is a pyrimidine derivative, specifically a 2-cyanopyrazolo[1,5-a]pyrimidine derivative . It has a molecular formula of C17H12N6 and a molecular weight of 300.32 . Pyrimidine derivatives have received much interest due to their diverse biological potential .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring fused with a pyrazolo ring, with various functional groups attached, including a cyano group and a vinyl group attached to a pyridinyl group .Chemical Reactions Analysis

This compound, as part of a series of novel pyrazolo[1,5-a]pyrimidine derivatives, was tested in vitro for anticancer efficacy against three cancer cell lines: HepG-2, MCF-7, and Hela .Physical And Chemical Properties Analysis

This compound is a yellow crystal with a melting point of 266 °C . It has a molecular weight of 300.32 .Scientific Research Applications

Synthesis and Chemical Properties

- This compound serves as a precursor for synthesizing a variety of novel polyheterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, its reaction with phenyl isothiocyanate leads to the formation of novel thioanilide derivatives, which are further used to synthesize several novel polyheterocyclic compounds. This process illustrates the compound's utility in expanding the chemical repertoire of pyrazolo[1,5-a]pyrimidines and related structures (Metwally, Abdallah, & Almabrook, 2017).

Applications in Heterocyclic Synthesis

- The compound is also instrumental in the regioselective synthesis of fused heterocycles, both thermally and under microwave irradiation. Its reactions with various aminoazoles as 1,3-binucleophiles highlight its significant role in creating diverse heterocyclic frameworks, proving its value in the synthesis of complex molecular structures (Salem et al., 2015).

Novel Multicomponent Synthesis

- Additionally, it's used in the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This innovative synthesis approach underlines the compound's utility in creating structurally diverse and potentially biologically active heterocycles in an efficient manner (Rahmani et al., 2018).

Mechanism of Action

Future Directions

While specific future directions for this compound are not mentioned in the sources retrieved, pyrimidine derivatives in general have shown promising anticancer activity . Future research could focus on further exploring the anticancer potential of this compound and similar pyrimidine derivatives, as well as their potential applications in other areas of medicine.

properties

IUPAC Name |

2-[(Z)-1-cyano-2-pyridin-2-ylethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6/c1-11-7-12(2)23-17(21-11)15(10-19)16(22-23)13(9-18)8-14-5-3-4-6-20-14/h3-8H,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERNWGOYNMZBQY-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=CC=N3)C#N)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C(C(=NN12)/C(=C/C3=CC=CC=N3)/C#N)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

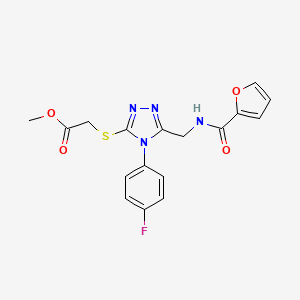

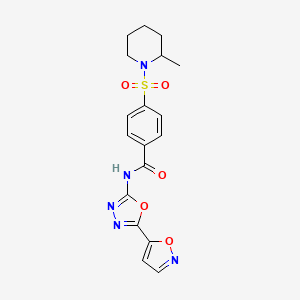

![2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2977836.png)

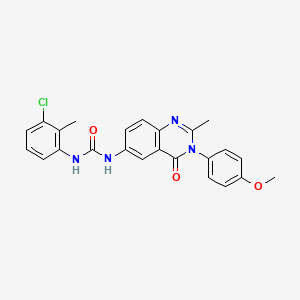

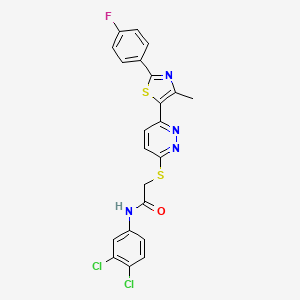

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

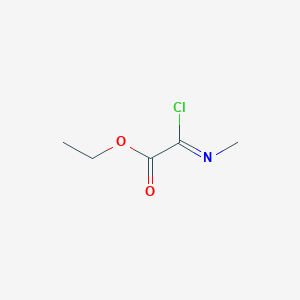

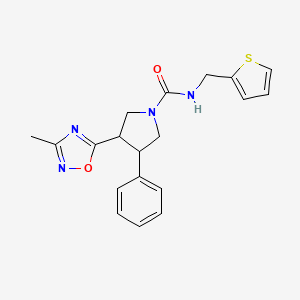

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)

![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)

![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)